JNJ-10198409

Catalog No.
S531263
CAS No.
627518-40-5
M.F
C18H16FN3O2
M. Wt
325.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
JNJ-10198409

CAS Number

627518-40-5

Product Name

JNJ-10198409

IUPAC Name

N-(3-fluorophenyl)-6,7-dimethoxy-1,4-dihydroindeno[2,1-d]pyrazol-3-amine

Molecular Formula

C18H16FN3O2

Molecular Weight

325.3 g/mol

InChI

InChI=1S/C18H16FN3O2/c1-23-15-7-10-6-14-17(13(10)9-16(15)24-2)21-22-18(14)20-12-5-3-4-11(19)8-12/h3-5,7-9H,6H2,1-2H3,(H2,20,21,22)

InChI Key

ZDNURMVOKAERHZ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

(6,7-dimethoxy-2,4-dihydroindeno(1,2-c)pyrazol-3-yl)(3-fluorophenyl)amine, J101 compound, JNJ 10198409, JNJ-10198409, JNJ10198409, RWJ-540973

Canonical SMILES

COC1=C(C=C2C(=C1)CC3=C2NN=C3NC4=CC(=CC=C4)F)OC

The exact mass of the compound PDGF Receptor Tyrosine Kinase Inhibitor IV is 325.1227 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Indans - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

JNJ-10198409 is a highly potent, orally active, ATP-competitive dual inhibitor of Platelet-Derived Growth Factor Receptor Tyrosine Kinase (PDGF-RTK) and c-Abl. It exhibits an IC50 of 4.2 nM for PDGFR-β, 45 nM for PDGFR-α, and 22 nM for c-Abl [1]. Beyond its primary role as an antiangiogenic and antiproliferative agent in oncology, it has emerged as a critical small-molecule reagent in regenerative medicine and stem cell reprogramming, specifically within established chemical cocktails used for lineage transdifferentiation[2].

Substituting JNJ-10198409 with standard PDGFR/c-Abl inhibitors like imatinib fundamentally alters experimental outcomes due to distinct mechanistic profiles. While imatinib effectively blocks kinase activity, it fails to induce the G2/M cell cycle arrest characteristic of JNJ-10198409, making generic substitutes ineffective for specific mitotic disruption models [1]. Furthermore, in stem cell reprogramming protocols—such as the conversion of human fibroblasts to cardiomyocytes—JNJ-10198409 is uniquely validated to accelerate the downregulation of fibroblast-specific genes; generic RTK inhibitors cannot replicate this precise transcriptional modulation, resulting in aborted transdifferentiation or significantly lower conversion efficiencies[2].

Essential Component for High-Efficiency Cardiomyocyte Reprogramming

In the established '9C' small-molecule cocktail used to convert human fibroblasts into chemically induced functional cardiomyocytes (ciCMs), JNJ-10198409 is deployed at 0.1 µM alongside eight other compounds. The inclusion of JNJ-10198409 specifically accelerates the downregulation of fibroblast signature genes, enabling a conversion rate of approximately 97% to spontaneously beating cardiomyocytes within 20 days[1]. Omission or substitution of this specific PDGFR inhibitor disrupts the precise temporal signaling required for mesoderm and cardiac progenitor induction.

Evidence DimensionTransdifferentiation efficiency and fibroblast gene downregulation
Target Compound Data0.1 µM JNJ-10198409 in 9C cocktail yields ~97% conversion to ciCMs.
Comparator Or BaselineBaseline (cocktails lacking specific PDGFR inhibition)
Quantified DifferenceEnables near-complete (97%) lineage conversion compared to incomplete chemical methods.
ConditionsHuman foreskin fibroblasts treated with 9C medium for 6 days followed by cardiac induction medium.

Essential procurement for laboratories utilizing chemical reprogramming to generate patient-specific cardiomyocytes without genetic modification.

Unique G2/M Cell Cycle Arrest Induction vs. Imatinib

JNJ-10198409 demonstrates a dual mechanism of action that distinguishes it from classic PDGFR/c-Abl inhibitors like imatinib. In glioblastoma stem cells and Philadelphia chromosome-positive (Ph+) leukemia cells, JNJ-10198409 not only inhibits kinase signaling but actively induces a G2/M cell cycle arrest and subsequent apoptosis [2]. Comparative high-content screening studies show that imatinib, despite sharing a similar target profile, fails to elicit this mitotic arrest even at high doses[1].

Evidence DimensionCell cycle arrest induction (G2/M phase)
Target Compound DataInduces robust G2/M arrest and prometaphase accumulation within 16-24 hours.
Comparator Or BaselineImatinib
Quantified DifferenceImatinib fails to induce mitotic arrest, whereas JNJ-10198409 triggers complete G2/M blockade.
ConditionsGlioblastoma cell lines and stem cells evaluated via flow cytometry and live-cell imaging.

Critical for oncology researchers modeling imatinib-resistant tumors or investigating compounds that couple RTK inhibition with mitotic disruption.

High-Affinity PDGFR-β Isoform Selectivity

JNJ-10198409 exhibits highly potent, ATP-competitive inhibition of PDGFR-β with an IC50 of 4.2 nM, while demonstrating approximately 10-fold lower affinity for PDGFR-α (IC50 = 45 nM) [1]. This distinct selectivity profile allows researchers to preferentially target PDGFR-β-driven pathways—such as pericyte recruitment and stabilization of newly formed microvessels during angiogenesis—without fully ablating PDGFR-α signaling, a balance difficult to achieve with pan-RTK inhibitors.

Evidence DimensionKinase inhibition IC50
Target Compound DataPDGFR-β IC50 = 4.2 nM
Comparator Or BaselinePDGFR-α IC50 = 45 nM
Quantified Difference>10-fold selectivity for the beta isoform over the alpha isoform.
ConditionsIn vitro cell-free kinase assay measuring ATP binding and hydrolysis.

Allows precise pharmacological dissection of PDGFR-β vs. PDGFR-α roles in angiogenesis and tumor microenvironment models.

Small-Molecule Stem Cell Reprogramming

Procurement as a mandatory component of the 9C cocktail (at 0.1 µM) for the direct transdifferentiation of human fibroblasts into functional cardiomyocytes (ciCMs) for disease modeling and regenerative medicine [1].

Imatinib-Resistant Oncology Modeling

Utilization in glioblastoma and blast-crisis CML/ALL research where standard c-Abl/PDGFR inhibitors fail, leveraging its unique ability to force G2/M cell cycle arrest and subsequent apoptosis[2].

Antiangiogenesis and Tumor Microenvironment Assays

Application in in vivo xenograft and matrigel models to study the disruption of pericyte-endothelial cell interactions via selective PDGFR-β inhibition [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

325.12265492 Da

Monoisotopic Mass

325.12265492 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Metabolism Metabolites

JNJ-10198409 has known human metabolites that include JNJ-10198409 N-glucuronide B and JNJ-10198409 N-glucuronide C.

Wikipedia

PDGF receptor tyrosine kinase inhibitor IV

Dates

Last modified: 08-15-2023
1: Das F, Ghosh-Choudhury N, Venkatesan B, Kasinath BS, Ghosh Choudhury G. PDGF receptor-β uses Akt/mTORC1 signaling node to promote high glucose-induced renal proximal tubular cell collagen I (α2) expression. Am J Physiol Renal Physiol. 2017 Aug 1;313(2):F291-F307. doi: 10.1152/ajprenal.00666.2016. Epub 2017 Apr 19. PubMed PMID: 28424212; PubMed Central PMCID: PMC5582895.
2: Danovi D, Folarin A, Gogolok S, Ender C, Elbatsh AM, Engström PG, Stricker SH, Gagrica S, Georgian A, Yu D, U KP, Harvey KJ, Ferretti P, Paddison PJ, Preston JE, Abbott NJ, Bertone P, Smith A, Pollard SM. A high-content small molecule screen identifies sensitivity of glioblastoma stem cells to inhibition of polo-like kinase 1. PLoS One. 2013 Oct 30;8(10):e77053. doi: 10.1371/journal.pone.0077053. eCollection 2013. PubMed PMID: 24204733; PubMed Central PMCID: PMC3813721.
3: Hiram-Bab S, Katz LS, Shapira H, Sandbank J, Gershengorn MC, Oron Y. Platelet-derived growth factor BB mimics serum-induced dispersal of pancreatic epithelial cell clusters. J Cell Physiol. 2014 Jun;229(6):743-51. doi: 10.1002/jcp.24493. PubMed PMID: 24129818.
4: Ghosh D, Lili L, McGrail DJ, Matyunina LV, McDonald JF, Dawson MR. Integral role of platelet-derived growth factor in mediating transforming growth factor-β1-dependent mesenchymal stem cell stiffening. Stem Cells Dev. 2014 Feb 1;23(3):245-61. doi: 10.1089/scd.2013.0240. Epub 2013 Nov 8. PubMed PMID: 24093435; PubMed Central PMCID: PMC3904528.
5: Eichenbaum G, Hsu CP, Subrahmanyam V, Chen J, Scicinski J, Galemmo RA Jr, Tuman RW, Johnson DL. Oral coadministration of β-glucuronidase to increase exposure of extensively glucuronidated drugs that undergo enterohepatic recirculation. J Pharm Sci. 2012 Jul;101(7):2545-56. doi: 10.1002/jps.23113. Epub 2012 Mar 30. PubMed PMID: 22473491.
6: Ball SG, Shuttleworth A, Kielty CM. Inhibition of platelet-derived growth factor receptor signaling regulates Oct4 and Nanog expression, cell shape, and mesenchymal stem cell potency. Stem Cells. 2012 Mar;30(3):548-60. doi: 10.1002/stem.1015. PubMed PMID: 22213560; PubMed Central PMCID: PMC3537888.
7: Dai WG, Dong LC, Li S, Pollock-Dove C, Chen J, Mansky P, Eichenbaum G. Parallel screening approach to identify solubility-enhancing formulations for improved bioavailability of a poorly water-soluble compound using milligram quantities of material. Int J Pharm. 2007 May 4;336(1):1-11. Epub 2006 Nov 17. PubMed PMID: 17178444.
8: Yan Z, Caldwell GW, Gauthier D, Leo GC, Mei J, Ho CY, Jones WJ, Masucci JA, Tuman RW, Galemmo RA Jr, Johnson DL. N-glucuronidation of the platelet-derived growth factor receptor tyrosine kinase inhibitor 6,7-(dimethoxy-2,4-dihydroindeno[1,2-C]pyrazol-3-yl)-(3-fluoro-phenyl)-amine by human UDP-glucuronosyltransferases. Drug Metab Dispos. 2006 May;34(5):748-55. Epub 2006 Feb 2. PubMed PMID: 16455802.
9: Ho CY, Ludovici DW, Maharoof US, Mei J, Sechler JL, Tuman RW, Strobel ED, Andraka L, Yen HK, Leo G, Li J, Almond H, Lu H, DeVine A, Tominovich RM, Baker J, Emanuel S, Gruninger RH, Middleton SA, Johnson DL, Galemmo RA Jr. (6,7-Dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)phenylamines: platelet-derived growth factor receptor tyrosine kinase inhibitors with broad antiproliferative activity against tumor cells. J Med Chem. 2005 Dec 29;48(26):8163-73. PubMed PMID: 16366598.
10: D'Andrea MR, Mei JM, Tuman RW, Galemmo RA, Johnson DL. Validation of in vivo pharmacodynamic activity of a novel PDGF receptor tyrosine kinase inhibitor using immunohistochemistry and quantitative image analysis. Mol Cancer Ther. 2005 Aug;4(8):1198-204. PubMed PMID: 16093435.

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